molecular formula C13H19N5O3 B10960762 (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone

Cat. No.: B10960762
M. Wt: 293.32 g/mol
InChI Key: ONFZYGAWXCLFST-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a hexahydropyrrolo[1,2-A]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the condensation of 1,3-diketones with hydrazines. The nitro group is introduced via nitration reactions, often using nitric acid in the presence of sulfuric acid. The hexahydropyrrolo[1,2-A]pyrazine moiety can be synthesized through cyclization reactions involving appropriate diamines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield various reduced forms.

    Substitution: The methyl groups and nitro group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

    Amino derivatives: From reduction of the nitro group.

    Halogenated compounds: From substitution reactions involving halogenating agents.

    Hydrogenated products: From reduction of the entire molecule.

Scientific Research Applications

Chemistry

In organic synthesis, (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable in medicinal chemistry research.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its structural features allow for the modification and optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, the compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone stands out due to its combination of a nitro-substituted pyrazole ring and a hexahydropyrrolo[1,2-A]pyrazine moiety. This unique structure provides distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C13H19N5O3/c1-9-12(18(20)21)11(14-15(9)2)13(19)17-7-6-16-5-3-4-10(16)8-17/h10H,3-8H2,1-2H3

InChI Key

ONFZYGAWXCLFST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)[N+](=O)[O-]

Origin of Product

United States

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